molecular formula C24H24N2O8 B12520800 [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate

[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate

Cat. No.: B12520800
M. Wt: 468.5 g/mol
InChI Key: CESQYWDUSYIKQU-UHFFFAOYSA-N
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Description

[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is a complex organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . This specific compound is characterized by multiple acetyloxymethyl groups attached to the phenazine core, which may enhance its biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate typically involves the functionalization of the phenazine core. Common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and oxidative cyclization of 1,2-diaminobenzenes

Industrial Production Methods

Industrial production of phenazine derivatives often employs multicomponent reactions and Pd-catalyzed N-arylation techniques to achieve high yields and purity . The scalability of these methods makes them suitable for large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The phenazine core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrophenazine derivatives, and various substituted phenazines, depending on the reagents and conditions used .

Scientific Research Applications

[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death . The acetyloxymethyl groups may enhance cellular uptake and solubility, increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Phenazine-1-carboxylic acid
  • Pyocyanin
  • Clofazimine

Uniqueness

Compared to other phenazine derivatives, [3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate is unique due to its multiple acetyloxymethyl groups, which may enhance its biological activity and solubility. This makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C24H24N2O8

Molecular Weight

468.5 g/mol

IUPAC Name

[3,7,8-tris(acetyloxymethyl)phenazin-2-yl]methyl acetate

InChI

InChI=1S/C24H24N2O8/c1-13(27)31-9-17-5-21-22(6-18(17)10-32-14(2)28)26-24-8-20(12-34-16(4)30)19(7-23(24)25-21)11-33-15(3)29/h5-8H,9-12H2,1-4H3

InChI Key

CESQYWDUSYIKQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1COC(=O)C)N=C3C=C(C(=CC3=N2)COC(=O)C)COC(=O)C

Origin of Product

United States

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